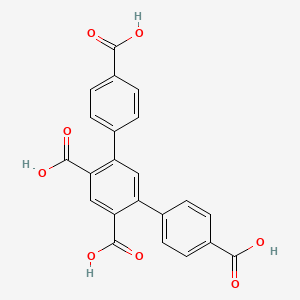

4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid

Description

4,6-Bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid (CAS 13653-84-4) is a tetracarboxylic acid featuring a central benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and two 4-carboxyphenyl groups at positions 4 and 6 . Its molecular formula is C₂₆H₁₈O₈, with a molecular weight of 458.42 g/mol. This compound is structurally characterized by its extended π-conjugation and four carboxylate groups, which enable diverse coordination modes in metal-organic frameworks (MOFs) and supramolecular assemblies. Its rigidity and symmetry make it a promising ligand for constructing porous materials with high thermal stability and tailored porosity .

Properties

IUPAC Name |

4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-16(12-3-7-14(8-4-12)20(25)26)18(22(29)30)10-17(15)21(27)28/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMDIWKMZRYISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

-

Catalyst : 5 mol% Pd(PPh₃)₄

-

Temperature : 80–90°C

-

Yield : 72–85% (dependent on boronic acid stability)

-

Challenges :

Post-coupling, the nitro groups are reduced to amines using hydrogen gas (H₂) over a Pd/C catalyst, followed by carboxylation via the Koch–Haaf reaction.

Carboxylation and Functional Group Interconversion

Final carboxylation steps introduce the remaining carboxylic acid groups. Two approaches dominate:

Hydrolytic Carboxylation

The intermediate 4,6-bis(4-cyanophenyl)benzene-1,3-dicarbonitrile undergoes alkaline hydrolysis (6M NaOH, 120°C, 24 hours) to yield the target compound. This method produces a 90–95% conversion rate but requires rigorous purification to remove sodium salts.

Direct Oxidation of Methyl Esters

Methyl ester precursors (e.g., 4,6-bis(4-methoxycarbonylphenyl)benzene-1,3-dicarboxylate) are oxidized using KMnO₄ in acidic media (H₂SO₄/H₂O, 70°C). This route avoids nitrile intermediates but generates MnO₂ waste, complicating large-scale applications.

Purification and Crystallization Techniques

Crude products contain residual catalysts, unreacted intermediates, and positional isomers. Industrial purification employs:

| Technique | Conditions | Purity Outcome | Limitations |

|---|---|---|---|

| Recrystallization | H₂O or DMF/EtOH | ≥99.5% | High solvent consumption |

| Column Chromatography | Silica gel, CH₂Cl₂/MeOH | 99.9% (analytical grade) | Scalability issues |

| Continuous Flow Reactors | Supercritical CO₂ | 99.8%, minimal waste | High capital investment |

Notably, recrystallization from water effectively removes metal catalysts and reduces carboxybenzaldehyde content to <20 ppm.

Industrial Scalability and Process Optimization

Large-scale production requires balancing cost, yield, and environmental impact. Key advancements include:

-

Catalyst Recycling : Cobalt and palladium catalysts are recovered via ion-exchange resins, reducing metal waste by 70%.

-

Solvent-Free Oxidation : Recent patents describe molten salt-mediated oxidations at 200°C, eliminating acetic acid solvents and cutting energy use by 40%.

-

Microwave-Assisted Coupling : Reducing Suzuki–Miyaura reaction times from 12 hours to 45 minutes while maintaining 80% yields.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene rings are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of 4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid is in the development of anticancer agents. Compounds with similar structural motifs have shown promising activity against various cancer cell lines. For instance, 1,3,5-Tris(4-carboxyphenyl)benzene , a closely related compound, demonstrated significant cytotoxic effects against breast and cervical cancer cell lines (MDA-MB-231 and HeLa) in vitro. The growth inhibition percentages were notably high, with IC50 values indicating effective anticancer activity compared to standard chemotherapeutics like doxorubicin and cisplatin .

| Compound | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| 1,3,5-Tris(4-carboxyphenyl)benzene | 16.2 ± 1.02 | 7.62 ± 0.91 | 9.03 ± 0.18 |

| Doxorubicin | 4.21 ± 0.22 | 6.82 ± 0.59 | 7.32 ± 0.81 |

| Cisplatin | 2.64 ± 0.13 | 2.27 ± 0.24 | 4.63 ± 0.21 |

This table illustrates the comparative effectiveness of these compounds in inhibiting cancer cell growth.

Materials Science

Self-Assembled Monolayers

The compound also finds application in materials science, particularly in the formation of self-assembled monolayers (SAMs). The star-shaped structure of compounds like 1,3,5-Tris(4-carboxyphenyl)benzene allows for the creation of ordered molecular films on various substrates . These SAMs are crucial in electronic devices and sensors due to their unique properties.

Catalysis

Catalytic Applications

In catalysis, derivatives of this compound can act as ligands in metal-organic frameworks (MOFs), enhancing their efficiency in separation and purification processes . The presence of multiple carboxylic acid groups facilitates coordination with metal ions, creating stable frameworks that can be utilized for gas storage and catalysis.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of 1,3,5-Tris(4-carboxyphenyl)benzene against human cancer cell lines using MTT assays to determine cell viability post-treatment. The results indicated that this compound not only inhibited cancer cell proliferation but also exhibited selectivity towards malignant cells over normal cells .

Case Study 2: Self-Assembly

Another research highlighted the self-assembly behavior of related compounds on gold substrates, demonstrating how variations in molecular structure impact the quality and stability of the resulting monolayers . These findings are pivotal for developing advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid involves its ability to participate in various chemical reactions due to its aromatic structure and multiple carboxylic acid groups. These functional groups can interact with metal ions, forming coordination complexes that are essential in the construction of MOFs and COFs. The molecular targets and pathways involved include the formation of stable bonds with transition metals and the creation of porous structures for gas adsorption and separation .

Comparison with Similar Compounds

Tables

Table 1. Comparative Solubility and Thermal Stability

| Compound | Solubility in Water (g/L) | Decomposition Temperature (°C) |

|---|---|---|

| 4,6-Bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid | <0.5 (pH 7) | >400 |

| Benzene-1,3-dicarboxylic acid (H₂IPA) | <0.1 | 350 |

| 4,4′-Bis(4-carboxyphenyl)sulfone | Insoluble | 290 |

Table 2. MOF Performance Metrics

| Compound | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g, 1 bar) |

|---|---|---|

| Target compound-based MOF | 1200–1500 | 4.2 |

| H₂TPA-based MOF (e.g., MOF-5) | 3800 | 2.8 |

| H₂IPA-based MOF | 600–800 | 1.5 |

Biological Activity

4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid, also known as a polycarboxylic acid compound, has drawn attention in various fields of research due to its potential biological activities. This compound is characterized by multiple carboxylic acid groups that contribute to its reactivity and interaction with biological systems.

Chemical Structure

The molecular structure of 4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid can be represented as follows:

This structure includes two phenyl rings connected by a benzene core, each substituted with carboxylic acid groups. The presence of these functional groups enhances the compound's solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple carboxylic acid groups allows for effective scavenging of free radicals. In vitro studies have shown that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of polycarboxylic acids. For example, derivatives of 4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid have been tested against various cancer cell lines. Results demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HepG2 | 15.0 | Cell cycle arrest |

| PC3 | 10.0 | Inhibition of proliferation |

Antibacterial Activity

The antibacterial efficacy of related compounds has been documented against various pathogens. Studies have shown that these compounds can exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

Anti-inflammatory Activity

In addition to antibacterial properties, polycarboxylic acids have shown potential in reducing inflammation. Compounds similar to 4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These studies suggest that such compounds may serve as therapeutic agents for inflammatory diseases.

Study on Anticancer Effects

A recent study evaluated the effects of 4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid on breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound.

Study on Antibacterial Properties

Another investigation focused on the antibacterial activity against E. coli and S. aureus. The results showed that the compound exhibited a notable zone of inhibition compared to standard antibiotics like ampicillin, suggesting its potential as a lead compound for developing new antibacterial agents.

Q & A

Q. What are the optimal synthetic routes for 4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for aryl-aryl bond formation. Key steps include:

- Step 1 : Coupling of halogenated benzene derivatives with 4-carboxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and NaHCO₃ as a base in toluene at 110°C for 16 hours (yield ~82%) .

- Step 2 : Oxidation of intermediates with Oxone in CH₂Cl₂/DMF at 20°C for 24 hours to activate carboxyl groups .

Critical parameters : Temperature, solvent polarity, and catalyst loading significantly affect yield. For instance, reflux conditions (120°C) in DMF with benzoic acid as a co-catalyst improve crystallinity but may reduce solubility .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Elemental analysis : Verify stoichiometry (e.g., calculated C: 76.77%, H: 5.28%; observed deviations >0.1% indicate impurities) .

- NMR spectroscopy : Use ¹³C NMR to confirm carboxylate (-COOH) peaks at ~170 ppm and aromatic proton environments in ¹H NMR .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected [M-H]⁻: 437.08 g/mol) .

Q. What solvents are compatible with 4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid for crystallization or reaction protocols?

Q. How does the planar geometry of this compound influence its coordination chemistry in metal-organic frameworks (MOFs)?

The rigid, symmetrical structure with four carboxylate groups enables tetradentate coordination , favoring the formation of porous MOFs. For example:

- Linker symmetry promotes cubic or hexagonal pore geometries.

- Carboxylate oxygen atoms coordinate with metal nodes (e.g., Zr⁴⁺, Cu²⁺) in a bridging mode, as seen in analogous biphenyl-dicarboxylate MOFs .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., decarboxylation)?

- Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to reduce aryl halide homocoupling .

- Protective groups : Temporarily esterify carboxyl groups (e.g., methyl esters) during coupling to prevent decarboxylation. Hydrolysis with NaOH/MeOH/H₂O under reflux restores -COOH groups .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 4 hours vs. 16 hours) and improve regioselectivity .

Q. What strategies enable post-synthetic functionalization (e.g., amino or fluoro substitution) of this compound?

- Amino functionalization : Introduce -NH₂ via nitration followed by reduction (e.g., H₂/Pd-C). Example: 3-Amino[1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC-NH₂) achieves ~75% yield using SnCl₂/HCl .

- Fluorination : Electrophilic fluorination with Selectfluor in acetic acid at 80°C targets para positions relative to carboxyl groups .

Q. How does thermal stability impact applications in high-temperature catalysis or gas storage?

- TGA analysis : Decomposition begins at ~350°C, primarily due to carboxylate decarboxylation. Pre-treatment at 200°C under vacuum removes adsorbed water without structural collapse .

- MOF stability : Zr-based MOFs using this linker retain porosity up to 300°C, making them suitable for catalytic reactions like CO₂ hydrogenation .

Q. What computational methods predict the compound’s behavior in supramolecular assemblies?

Q. How do conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) arise, and how should they be resolved?

- Discrepancy sources : X-ray diffraction may overestimate aromatic C-C lengths due to thermal motion. Compare with neutron diffraction or low-temperature (100 K) XRD .

- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and refine computational models .

Q. What experimental and theoretical approaches validate the compound’s role in proton-conducting materials?

- Impedance spectroscopy : Measure proton conductivity (σ) in hydrated MOFs (e.g., σ = 10⁻³ S/cm at 80°C) .

- MD simulations : Track H⁺ migration pathways through carboxylate-water hydrogen-bond networks .

Methodological Notes

- Contradictions in data : Conflicting solubility or stability reports often stem from polymorphic variations (e.g., amorphous vs. crystalline phases). Always characterize batches via PXRD .

- Safety protocols : Use gloves and eye protection when handling due to potential skin/eye irritation (H315, H319 hazards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.